tert-butyl N-(4-methylidenecyclohexyl)carbamate
Overview
Description
tert-butyl N-(4-methylidenecyclohexyl)carbamate: is an organic compound with the molecular formula C₁₂H₂₁NO₂. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylenecyclohexyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4-methylidenecyclohexyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Alcohols, amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-(4-methylidenecyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .
Medicine: this compound is investigated for its potential use in drug development. It is used as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and adhesives. It is also used as a stabilizer in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methylidenecyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine group from nucleophilic attack. Upon completion of the synthesis, the protecting group can be removed under acidic conditions, revealing the free amine group .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
Comparison: tert-butyl N-(4-methylidenecyclohexyl)carbamate is unique due to the presence of the 4-methylenecyclohexyl group, which imparts specific chemical and physical properties. Compared to other carbamates, it offers better stability and reactivity in certain synthetic applications. The tert-butyl group provides steric protection, making it a preferred choice for protecting amines in peptide synthesis.
Properties
IUPAC Name |
tert-butyl N-(4-methylidenecyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORBKRGGCPRUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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